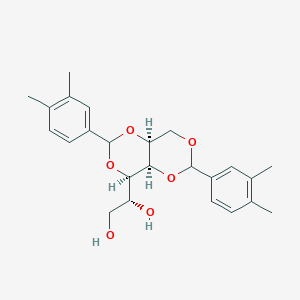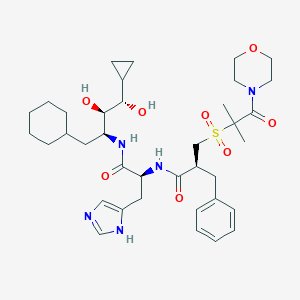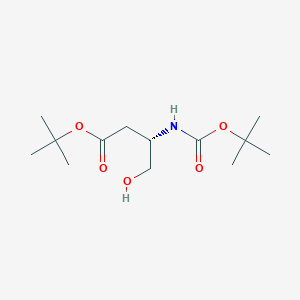
N-Boc-L-天冬氨酸 4-叔丁酯
描述
科学研究应用
凝血酶抑制剂
N-Boc-L-天冬氨酸 4-叔丁酯用于合成高选择性凝血酶抑制剂。凝血酶是凝血级联反应中的一种关键酶,其抑制剂对于预防血栓形成至关重要。 该化合物在此应用中的作用至关重要,因为它能够与凝血酶的活性位点相互作用,从而阻止血栓形成 .
硫肽
该化合物还用于制备硫肽,硫肽是一类在肽结构中含有硫原子的抗生素。硫肽以其强大的抗菌活性而闻名,特别是针对革兰氏阳性菌。 N-Boc-L-天冬氨酸 4-叔丁酯在硫肽合成中的应用可以精确控制氨基酸残基和硫原子的引入 .
硫酰化剂
除了凝血酶抑制剂和硫肽,N-Boc-L-天冬氨酸 4-叔丁酯还用于制备硫酰化剂。这些试剂在有机合成中很有价值,用于将酰基引入分子中,从而改变其化学性质和反应性。 该化合物的稳定性和反应性使其成为此类应用的绝佳选择 .
作用机制
Target of Action
Boc-L-aspartinol 4-tert-Butyl Ester, also known as BOC-L-ASPARTIMOL T-BUTYL ESTER or (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, is primarily used in the preparation of highly selective thrombin inhibitors . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.
Action Environment
The action, efficacy, and stability of Boc-L-aspartinol 4-tert-Butyl Ester can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For example, the compound is stored at a temperature of +4C for optimal stability
生化分析
Biochemical Properties
Boc-L-aspartinol 4-tert-Butyl Ester plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of highly selective thrombin inhibitors, which are crucial in regulating blood clotting . The compound’s interaction with enzymes such as proteases and peptidases is essential for its function in peptide synthesis. These interactions typically involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the inhibition or activation of the enzyme’s activity .
Cellular Effects
Boc-L-aspartinol 4-tert-Butyl Ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modulating the activity of specific enzymes and proteins involved in these processes. For example, it has been shown to impact the expression of genes related to cell growth and differentiation . Additionally, Boc-L-aspartinol 4-tert-Butyl Ester can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of Boc-L-aspartinol 4-tert-Butyl Ester involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can form covalent bonds with the active sites of proteases, resulting in the inhibition of their activity . Additionally, Boc-L-aspartinol 4-tert-Butyl Ester can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-L-aspartinol 4-tert-Butyl Ester can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Boc-L-aspartinol 4-tert-Butyl Ester is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Boc-L-aspartinol 4-tert-Butyl Ester vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as the inhibition of specific enzymes involved in disease processes . At high doses, Boc-L-aspartinol 4-tert-Butyl Ester can exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant adverse effects .
Metabolic Pathways
Boc-L-aspartinol 4-tert-Butyl Ester is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites . For example, it can affect the activity of enzymes involved in amino acid metabolism, resulting in alterations in the levels of specific amino acids and their derivatives .
Transport and Distribution
Within cells and tissues, Boc-L-aspartinol 4-tert-Butyl Ester is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For instance, the compound can bind to transport proteins that facilitate its movement across cell membranes, leading to its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of Boc-L-aspartinol 4-tert-Butyl Ester is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell . For example, Boc-L-aspartinol 4-tert-Butyl Ester may be directed to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular processes .
属性
IUPAC Name |
tert-butyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)7-9(8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLKHZZDXASXLR-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469515 | |
| Record name | tert-Butyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153287-86-6 | |
| Record name | tert-Butyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
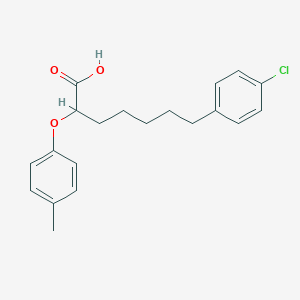
![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)
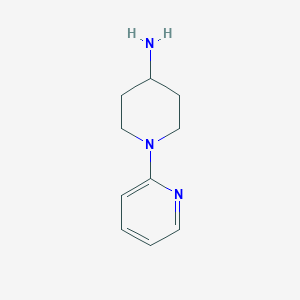
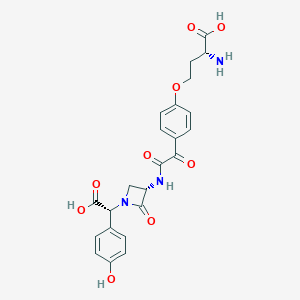
![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)
